molecular formula C30H30O2S B080438 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) CAS No. 13314-00-6

2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol)

Cat. No. B080438
CAS RN: 13314-00-6
M. Wt: 454.6 g/mol
InChI Key: NKDGTVOAKIWRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol), also known as Bis(4-methyl-6-(2-phenylethyl)phenol) sulfide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.

Mechanism Of Action

The mechanism of action of 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) is not fully understood. However, it has been suggested that its antioxidant properties may be responsible for its beneficial effects. It has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to cell damage and death.

Biochemical And Physiological Effects

2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. It has also been found to inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) in lab experiments is its antioxidant properties, which can help protect cells from oxidative damage. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for the study of 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol). One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential use in other areas such as food and cosmetic industries.
In conclusion, 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied. Further research is needed to fully understand its potential and to investigate its use in different fields.

Synthesis Methods

Several methods have been used to synthesize 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol). One of the most common methods is the reaction of 4-methyl-2-nitrophenol with 2-phenylethyl bromide in the presence of sodium hydride to obtain 4-methyl-6-(2-phenylethyl)phenol. This compound is then reacted with sulfur to produce 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol).

Scientific Research Applications

2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) has been extensively studied for its potential applications in various fields. In the medical field, it has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

13314-00-6

Product Name

2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol)

Molecular Formula

C30H30O2S

Molecular Weight

454.6 g/mol

IUPAC Name

2-[2-hydroxy-5-methyl-3-(1-phenylethyl)phenyl]sulfanyl-4-methyl-6-(1-phenylethyl)phenol

InChI

InChI=1S/C30H30O2S/c1-19-15-25(21(3)23-11-7-5-8-12-23)29(31)27(17-19)33-28-18-20(2)16-26(30(28)32)22(4)24-13-9-6-10-14-24/h5-18,21-22,31-32H,1-4H3

InChI Key

NKDGTVOAKIWRHV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C)O)C(C)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C)O)C(C)C4=CC=CC=C4

synonyms

2,2'-thiobis-(4-methyl-6-alpha-phenylethylphenol)

Origin of Product

United States

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